N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-15(2)13-28-23(31)17-5-3-4-6-18(17)29-21(26-27-24(28)29)9-10-22(30)25-12-16-7-8-19-20(11-16)33-14-32-19/h3-8,11,15H,9-10,12-14H2,1-2H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMYDSNKRUCJSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C19H22N4O3 |
| Molecular Weight | 342.41 g/mol |
| CAS Number | 688060-26-6 |
| SMILES Notation | CC(C)C(=O)NCC1=CC2=C(C=C1)OCO2N=C(N)N=C(N)C(=O)C |
Structural Characteristics
The compound features a benzodioxole moiety linked to a triazoloquinazoline structure. This unique combination of functional groups may contribute to its biological activity.
Research indicates that the compound exhibits a variety of biological activities, primarily through the following mechanisms:
- Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation in various cancer models. It appears to induce apoptosis in cancer cells by activating specific signaling pathways related to cell cycle regulation and apoptosis.
- Anti-inflammatory Effects : Several studies have suggested that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
- Antimicrobial Properties : Preliminary tests indicate that the compound possesses antimicrobial activity against several bacterial strains, suggesting potential use in treating infections.
In Vitro Studies
In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values vary depending on the cell line but generally fall within the micromolar range.
In Vivo Studies
Animal models have been employed to evaluate the efficacy of this compound in vivo. Notably, studies involving xenograft models of human tumors have shown significant tumor growth inhibition when treated with this compound compared to controls.
Case Studies
- Breast Cancer Model : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers (e.g., caspase activation).
- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to control groups, indicating its anti-inflammatory potential.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of approximately 427.5 g/mol. Its structure features a benzodioxole moiety linked to a triazoloquinazoline scaffold, which is known for various biological activities.
Anticancer Properties
Research has indicated that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of quinazoline and triazole have been shown to inhibit the growth of human cancer cells such as HCT-116 (colon cancer) and MCF-7 (breast cancer) with IC50 values indicating potent activity in the low micromolar range .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar compounds have been evaluated for their ability to combat bacterial infections and exhibit antiviral activity. Studies involving molecular docking have predicted favorable interactions with bacterial enzymes and viral proteins .
Neuroprotective Effects
Emerging research suggests that compounds with the triazoloquinazoline structure may possess neuroprotective properties. They have been investigated for their ability to mitigate neurodegenerative conditions through mechanisms involving antioxidant activity and modulation of neuroinflammatory responses .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that typically include the formation of the benzodioxole moiety followed by coupling reactions with triazoloquinazoline derivatives. Characterization is performed through techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Activity Assessment
A study evaluated a series of quinazoline derivatives similar to the target compound against various cancer cell lines. The results demonstrated that specific substitutions on the quinazoline ring significantly enhanced cytotoxicity. The most potent derivative exhibited an IC50 value of 2 µg/mL against MCF-7 cells .
Case Study 2: Antimicrobial Evaluation
In another investigation focused on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the side chain improved antibacterial activity significantly compared to standard antibiotics .
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves constructing the triazoloquinazoline core first, followed by coupling with the benzodioxolylmethyl-propanamide moiety. Key steps include:
- Triazoloquinazoline formation : Cyclization of substituted quinazolinones with thiosemicarbazides under acidic conditions (e.g., HCl/EtOH) to form the triazole ring .
- Propanamide coupling : Reacting the triazoloquinazoline intermediate with N-(2H-1,3-benzodioxol-5-ylmethyl)propanoic acid using coupling agents like EDC/HOBt .
- Purification : Recrystallization from dimethyl sulfoxide/water (1:1) or ethanol-DMF mixtures to isolate pure product .
Table 1: Representative Reaction Conditions from Analogous Syntheses
Q. How can researchers confirm structural integrity post-synthesis?
- Spectroscopic analysis :
- 1H NMR : Verify integration ratios for benzodioxole methylene (δ 4.2–4.4 ppm), triazole protons (δ 7.8–8.2 ppm), and isopropyl groups (δ 1.0–1.2 ppm) .
- IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and triazole ring vibrations (1550–1600 cm⁻¹) .
Q. What purification techniques are recommended for this compound?
- Recrystallization : Use mixed solvents (e.g., DMSO/water) to remove unreacted starting materials .
- Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane for polar byproducts .
- HPLC : For high-purity requirements (>98%), use C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can experimental design (DoE) optimize synthesis yield?
- Factor screening : Use fractional factorial designs to identify critical variables (e.g., temperature, catalyst loading, solvent ratio) .
- Response surface methodology (RSM) : Optimize reaction time and temperature using central composite designs .
- Bayesian optimization : Machine learning algorithms prioritize high-yield conditions with minimal experiments (e.g., 10–15 iterations for >80% yield) .
Table 2: Traditional vs. Algorithm-Driven Optimization
| Method | Experiments Required | Yield Improvement |
|---|---|---|
| One-factor-at-a-time | 20–30 | 10–15% |
| Bayesian optimization | 10–15 | 20–30% |
Q. What computational methods predict biological activity and binding modes?
- PASS algorithm : Predicts antimicrobial or anticancer activity based on structural analogs (e.g., triazoloquinazoline derivatives show kinase inhibition) .
- Molecular docking : Dock into ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina; prioritize compounds with ΔG < −8 kcal/mol .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., electrophilic triazole carbons) for functionalization .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Dynamic NMR : Resolve rotational barriers in propanamide chains (e.g., coalescence temperature studies) .
- X-ray crystallography : Validate crystal packing and hydrogen-bonding networks (e.g., triazole N–H···O=C interactions) .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in benzodioxole and quinazoline regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
